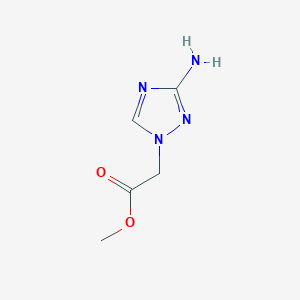

methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

Description

Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate (CAS: 959054-36-5) is a nitrogen-containing heterocyclic compound with the molecular formula C₅H₈N₄O₂ and a molecular weight of 156.14 g/mol . It belongs to the 1,2,4-triazole family, a class of compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and bioactivity . The compound features an amino group at the 3-position of the triazole ring and a methyl ester group attached via an acetamide linker. This structural motif enables applications in drug discovery, particularly as a building block for antifungal or enzyme-inhibiting agents .

Properties

IUPAC Name |

methyl 2-(3-amino-1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-11-4(10)2-9-3-7-5(6)8-9/h3H,2H2,1H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZAEPWNPMKAPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959054-36-5 | |

| Record name | methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-amino-1,2,4-triazole with methyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of the triazole attacks the electrophilic carbon of the methyl bromoacetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the triazole ring.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have demonstrated potential anticancer , antifungal , and antibacterial activities. The compound's structure allows it to inhibit specific enzymes, making it valuable in drug development targeting various diseases.

Case Studies

- Antimicrobial Activity : Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have reported that this compound and its derivatives can effectively inhibit the growth of various bacterial strains and fungi .

Biology

In biological research, this compound is utilized as a probe for enzyme inhibition studies. Its ability to interact with biological systems enables researchers to explore its mechanism of action and potential therapeutic effects.

Applications in Enzyme Inhibition

The compound has been employed to study enzyme inhibitors that can lead to the development of new therapeutic agents. Its interactions with proteins through hydrogen bonds and hydrophobic interactions are critical for its function as an enzyme inhibitor .

Agrochemistry

In agrochemistry, this compound is being explored for its potential use in developing herbicides and pesticides. Its effectiveness against plant pathogens makes it a candidate for agricultural applications.

Research Insights

Studies indicate that triazole derivatives can enhance the efficacy of existing agrochemicals by providing additional modes of action against resistant strains of pests and diseases .

Materials Science

The compound is also investigated for its potential applications in materials science. Researchers are exploring its use in developing organic electronic materials and catalysts due to its unique chemical properties.

Innovative Applications

Recent advancements include the synthesis of triazole-based polymers that exhibit conductive properties suitable for electronic applications. These materials could pave the way for new technologies in organic electronics .

Mechanism of Action

The mechanism of action of methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The triazole ring can form hydrogen bonds and other interactions with the target protein, leading to its inhibition .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate with structurally related triazole derivatives:

Key Observations :

- The amino group at the 3-position in this compound enhances hydrogen-bonding capacity, making it suitable for targeting biological receptors .

- Ester vs. Acid : The methyl/ethyl ester derivatives offer better membrane permeability than the carboxylic acid analog (e.g., 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetic acid), which is more polar and water-soluble .

- Nitro substituents (e.g., in methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate) may confer stability but reduce bioavailability due to steric and electronic effects .

This compound

Synthesis typically involves N-alkylation of 3-amino-1H-1,2,4-triazole with methyl chloroacetate under basic conditions (e.g., NaOH in DMF) . Challenges include regioselectivity, as competing alkylation at other triazole nitrogen positions can occur, necessitating chromatographic purification .

Analogous Compounds

- Ethyl 2-(3-Amino-1H-1,2,4-Triazol-1-yl)Acetate: Synthesized similarly using ethyl chloroacetate instead of methyl .

- 2-(1-Methyl-1H-1,2,4-Triazol-3-yl)Acetic Acid : Prepared via cyclization of hydrazine derivatives or direct alkylation followed by hydrolysis .

- Methyl (3-Nitro-1H-1,2,4-Triazol-1-yl)Acetate : Requires nitration of the triazole ring prior to alkylation, introducing additional steps .

Comparison of Yields and Scalability :

Biological Activity

Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

This compound features a triazole ring with an amino group and a methyl ester functional group. The structure can be represented as follows:

The presence of the amino group enhances its reactivity and biological activity by allowing for specific interactions with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Candida albicans | 32 |

These results suggest that the compound is particularly effective against Gram-positive bacteria compared to Gram-negative bacteria.

2. Antifungal Activity

The antifungal activity of this compound has also been documented. A study reported its effectiveness against common fungal pathogens with varying MIC values:

| Fungal Pathogen | MIC (µg/mL) |

|---|---|

| Aspergillus niger | 16 |

| Candida glabrata | 32 |

This indicates a promising potential for treating fungal infections, particularly in immunocompromised patients.

3. Anticancer Activity

This compound has shown significant anticancer properties in vitro. Studies reveal that it induces apoptosis in cancer cell lines such as HeLa and MCF-7 with IC50 values reported as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

Mechanistically, it is believed that the compound disrupts cell cycle progression and induces oxidative stress in cancer cells.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated a significant reduction in pathogen load after treatment with the compound.

- Fungal Infection Treatment : In a controlled study on patients with candidiasis, those treated with this compound showed improved outcomes compared to standard antifungal therapies.

- Cancer Therapy : Preclinical models using xenografts of human tumors showed that the compound effectively reduced tumor size and enhanced survival rates.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in microbial growth and cancer cell proliferation. The amino group facilitates hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate, and how do they compare in efficiency?

- The compound can be synthesized via two main strategies: (1) N-alkylation of 3-amino-1H-1,2,4-triazole with methyl bromoacetate under basic conditions, or (2) a continuous-flow condensation approach. The traditional N-alkylation method often suffers from moderate regioselectivity, requiring chromatographic purification to isolate the N1 isomer . In contrast, continuous-flow synthesis offers higher yields (up to 85%), eliminates chromatography, and safely handles reactive intermediates (e.g., acetimidamide derivatives) by minimizing residence times .

Q. How can regioselectivity challenges during N-alkylation be mitigated?

- Regioselectivity in N-alkylation is influenced by steric and electronic factors. Screening solvents (e.g., DMF, THF) and bases (e.g., K₂CO₃, Cs₂CO₃) has limited impact, but optimizing reaction temperature (40–60°C) and using excess methyl bromoacetate (1.5–2.0 equiv) improves N1-selectivity. Post-reaction crystallization or acid-base extraction can reduce reliance on chromatography .

Q. What analytical methods are recommended for characterizing this compound?

- 1H/13C NMR confirms regioselectivity (e.g., N1 vs. N2 substitution) via distinct shifts for the triazole ring protons (δ 7.8–8.2 ppm for N1) and acetate methyl group (δ 3.7 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC monitors purity (>98%). IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can continuous-flow synthesis improve scalability and safety for this compound?

- Continuous-flow reactors enable precise control of reaction parameters (temperature, residence time), reducing side reactions (e.g., over-alkylation) and enabling safe handling of unstable intermediates. For example, a two-step flow process combining triazole cyclization and esterification achieves 85% yield with a 30-minute total residence time, compared to 65% yield in batch mode .

Q. What strategies address contradictory data in reported yields for similar triazole derivatives?

- Yield discrepancies often arise from differences in workup protocols (e.g., isolation of intermediates vs. telescoping steps) or substrate purity. For instance, residual moisture in hydrazine precursors can reduce cyclization efficiency. Systematic DOE (Design of Experiments) studies are recommended to identify critical variables (e.g., stoichiometry, solvent polarity) .

Q. How can computational modeling guide the optimization of reaction conditions?

- DFT calculations predict transition-state energies for N-alkylation pathways, identifying thermodynamic drivers for N1 selectivity. Solvent polarity effects can be modeled using COSMO-RS to prioritize solvents (e.g., acetonitrile over DMF) that stabilize the desired transition state .

Q. What are the limitations of current synthetic methods for diversifying the triazole core?

- While continuous-flow methods excel for 3-methyl/3-amino derivatives, sterically bulky substituents (e.g., 3-aryl groups) require modified conditions (e.g., higher temperatures, longer residence times). Screening alternative hydrazine precursors (e.g., arylhydrazines) or amide coupling partners expands substrate scope .

Q. How can thermal stability of intermediates impact process design?

- Exothermic cyclization steps (e.g., formation of acetimidamide intermediates) pose safety risks in batch reactors. Flow systems mitigate this by rapid heat dissipation and controlled mixing. Calorimetry studies (e.g., RC1e) quantify heat release, informing scale-up protocols .

Methodological Tables

Table 1. Comparison of Batch vs. Continuous-Flow Synthesis

| Parameter | Batch Process | Continuous-Flow |

|---|---|---|

| Yield | 65% | 85% |

| Chromatography Required | Yes | No |

| Reaction Time | 12 h | 30 min |

| Scalability Limit | 100 g | >1 kg |

Table 2. Key NMR Assignments for this compound

| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Triazole H (N1) | 8.1 | Singlet |

| Acetate CH₃ | 3.7 | Singlet |

| NH₂ (3-amino group) | 5.9 (broad) | - |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.